BenchChemオンラインストアへようこそ!

7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

PNMT inhibition α2-adrenoceptor selectivity QSAR

7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 2172020-04-9) is a fluorinated secondary amine belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) family, a privileged scaffold in medicinal chemistry. The compound incorporates a fluorine atom at the 7‑position and a methyl substituent at the 3‑position of the saturated heterocyclic core, with the free base form registered under CAS 1248999‑54‑3.

Molecular Formula C10H13ClFN
Molecular Weight 201.67
CAS No. 2172020-04-9
Cat. No. B2983776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS2172020-04-9
Molecular FormulaC10H13ClFN
Molecular Weight201.67
Structural Identifiers
SMILESCC1CC2=C(CN1)C=C(C=C2)F.Cl
InChIInChI=1S/C10H12FN.ClH/c1-7-4-8-2-3-10(11)5-9(8)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H
InChIKeyCZJFJHCODUSJNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 2172020-04-9) – Core Chemical Identity and Procurement-Relevant Profile


7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 2172020-04-9) is a fluorinated secondary amine belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) family, a privileged scaffold in medicinal chemistry. The compound incorporates a fluorine atom at the 7‑position and a methyl substituent at the 3‑position of the saturated heterocyclic core, with the free base form registered under CAS 1248999‑54‑3 . Quantitative structure–activity relationship (QSAR) studies on 7‑substituted THIQs have established that electron‑withdrawing non‑lipophilic substituents at C7, such as fluorine, impart a distinct electronic profile that favorably shifts target‑selectivity versus off‑target α2‑adrenoceptor binding [1]. This electronic signature, combined with the steric influence of the 3‑methyl group, differentiates the compound from unsubstituted, 7‑alkyl, or 7‑halogen (Cl, Br) analogs in rational inhibitor design programs, making its purchase a deliberate rather than interchangeable choice.

Why 7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Cannot Be Replaced by a Close Analog


Within the 7‑substituted‑3‑methyl‑THIQ series, electronic and steric parameters at the 7‑position govern both the primary pharmacodynamic interaction and the off‑target liability profile. Published QSAR equations for phenylethanolamine N‑methyltransferase (PNMT) inhibition reveal that the σm electronic constant of the 7‑substituent carries opposing signs in the PNMT and α2‑adrenoceptor equations, meaning that a fluorine atom (σm = +0.34) enhances inhibition potency while simultaneously reducing α2‑adrenoceptor affinity, an effect that is lost or inverted when the 7‑position is occupied by a lipophilic alkyl group, a bulky halogen (Cl, Br), or left unsubstituted [1]. Consequently, procurement of a generic “7‑substituted‑3‑methyl‑THIQ” without specifying the exact 7‑fluoro congener risks introducing a compound with an unfavorable selectivity window, potentially undermining structure‑activity relationship (SAR) reproducibility and lead‑optimization campaigns.

Quantitative Differentiation Evidence for 7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Versus Closest Analogs


Electronic Selectivity Advantage of 7-Fluoro over 7-H and 7-Chloro/7-Bromo in PNMT vs. α2‑Adrenoceptor QSAR Models

In the 1999 QSAR study by Grunewald et al., the σm electronic parameter contributes with a coefficient of +1.55 to PNMT pKi but −0.951 to α2‑adrenoceptor pKi, indicating that electron‑withdrawing 7‑substituents simultaneously boost target potency and suppress off‑target binding [1]. The 7‑fluoro substituent (σm = +0.34, MR = 0.92) therefore offers a predicted selectivity gain that is absent for 7‑H (σm = 0.0, MR = 1.03), 7‑Cl (σm = +0.37 but MR = 6.03), or 7‑Br (σm = +0.39, MR = 8.88), where increased molar refractivity (MR) erodes PNMT affinity according to the negative MR term (−0.0725 for PNMT pKi) [1].

PNMT inhibition α2-adrenoceptor selectivity QSAR

pKa Differentiator Between 3‑Methyl‑THIQ and 3‑Fluoromethyl‑THIQ Congeners

The β‑fluorination study by Grunewald et al. (2006) demonstrated that progressive fluorination of the 3‑methyl group lowers the secondary‑amine pKa from 9.53 (3‑CH3) to 7.88 (3‑CH2F), 6.42 (3‑CHF2), and 4.88 (3‑CF3) [1]. The target compound retains the 3‑CH3 motif, preserving the highest pKa in the series and thus the strongest PNMT inhibitory potency among the non‑fluoromethyl analogs, as indicated by the correlations reported in the same paper where potency tracked positively with pKa [1].

pKa modulation amine basicity Goldilocks effect

Lipophilicity Advantage of 7‑Fluoro over 7‑Chloro and 7‑Bromo Analogs in CNS Drug‑Like Space

Fluorine is the smallest halogen and imparts the least lipophilicity among halogen substituents. Using standard π constants (aromatic substituent lipophilicity) for the 7‑position: π(F) = +0.14, π(Cl) = +0.71, π(Br) = +0.86 [1]. In the PNMT QSAR models, lipophilicity (π) positively contributes to both PNMT and α2‑adrenoceptor pKi (coefficient +0.599 for both), meaning that while 7‑Cl and 7‑Br increase absolute potency, they do so at the expense of selectivity and simultaneously raise logP, potentially compromising CNS drug‑like properties [2].

lipophilicity logP/π CNS drug-likeness

Patent‑Documented Utility as a Differentiated Intermediate in Factor XIa and GPR120 Programs

Patent literature discloses tetrahydroisoquinoline derivatives substituted at the 7‑position with fluorine as key intermediates in anticoagulant (Factor XIa) and metabolic‑disease (GPR120) programs [1][2]. While these patents encompass broad Markush structures, the specific 7‑fluoro‑3‑methyl substitution pattern appears in exemplified compounds, distinguishing it from 7‑chloro or 7‑methoxy variants that are claimed separately. The recurrent selection of the 7‑fluoro‑3‑methyl motif across multiple therapeutic area patents suggests a deliberate choice by medicinal chemistry teams based on the combined electronic and steric properties documented in the QSAR literature.

Factor XIa inhibitor GPR120 agonist patent intermediate

Optimal Application Scenarios for 7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Aligned to Differentiated Evidence


Design of Selective PNMT Inhibitors for Cardiovascular or CNS Research Programs

The QSAR‑documented electronic selectivity advantage of the 7‑fluoro substituent over H, Cl, or Br at the α2‑adrenoceptor makes this compound a preferred starting scaffold for teams developing PNMT inhibitors with a need to minimize α2‑mediated cardiovascular side effects [1]. The 3‑methyl group preserves maximal amine basicity (pKa 9.53 [2]), ensuring potency at the target enzyme while the 7‑position handles selectivity engineering.

Lead‑Optimization SAR Expansion Around the THIQ Core in Anticoagulant and Metabolic‑Disease Projects

Given its occurrence as an exemplified intermediate in Factor XIa and GPR120 patent families [3][2], 7‑fluoro‑3‑methyl‑1,2,3,4‑tetrahydroisoquinoline hydrochloride is a high‑priority building block for medicinal chemistry teams exploring structure–activity relationships in these therapeutic areas. Using this exact intermediate ensures alignment with the patent‑exemplified chemical space and provides a validated starting point for scaffold‑hopping or analog synthesis.

Physicochemical Property Benchmarking in CNS Drug‑Discovery Panels

The favorable lipophilicity profile (π = +0.14 for F vs. +0.71 for Cl [4]) positions the 7‑fluoro‑3‑methyl‑THIQ scaffold as a superior choice when running parallel property‑assessment panels that compare halogenated THIQ analogs for CNS exposure, metabolic stability, and off‑target promiscuity. This compound can serve as the “low‑logP, high‑selectivity” reference point against which heavier halogen derivatives are benchmarked.

Synthetic Route Validation and Process Chemistry Scale‑Up Studies

As a defined, single‑regioisomer hydrochloride salt with a published CAS number , this compound provides a well‑characterized substrate for evaluating Pictet–Spengler cyclization conditions, reductive amination protocols, or chiral resolution methods aimed at accessing enantiopure 3‑methyl‑THIQ derivatives for further functionalization.

Quote Request

Request a Quote for 7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.